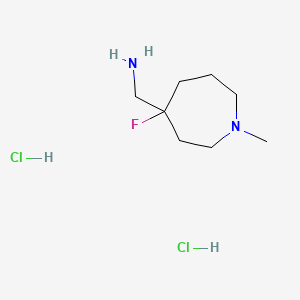![molecular formula C7H9N3 B13474638 6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy derivatives with nucleophiles, such as active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions . Another method includes a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process, using toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, sodium hydroxide, phase transfer catalysts, and various nucleophiles . Reaction conditions can vary from acidic to basic environments, often requiring specific temperatures and solvents to achieve optimal results.
Major Products
The major products formed from these reactions include 7-alkylated derivatives, 7-methylene derivatives, and fused tricyclic derivatives .
Applications De Recherche Scientifique
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: The compound’s derivatives are used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act as allosteric modulators of the M4 muscarinic acetylcholine receptor, influencing neurotransmission and potentially offering therapeutic benefits for neurological conditions . The compound may also inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-5-one: This compound shares a similar core structure but differs in functional groups, leading to different chemical and biological properties.
6-Benzyl-5H-pyrrolo[3,4-B]pyridin-5,7(6H)-dione:
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine is unique due to its specific substitution pattern and the resulting electronic and steric effects. These characteristics make it a valuable scaffold for the development of new therapeutic agents and functional materials.
Propriétés
Formule moléculaire |
C7H9N3 |
|---|---|
Poids moléculaire |
135.17 g/mol |
Nom IUPAC |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-4-amine |
InChI |
InChI=1S/C7H9N3/c8-6-1-2-10-7-4-9-3-5(6)7/h1-2,9H,3-4H2,(H2,8,10) |
Clé InChI |
CGGCHNJMPGVXNL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CN=C2CN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride](/img/structure/B13474555.png)

![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)




methanone](/img/structure/B13474593.png)
![2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13474614.png)



![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane](/img/structure/B13474646.png)
![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)
